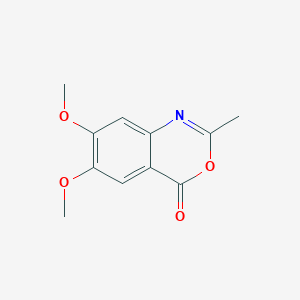

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Descripción general

Descripción

Métodos De Preparación

The synthesis of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through various methods. One common synthetic route involves the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid, followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . Another method involves the reaction of anthranilic acid with acyl chloride derivatives in the presence of triethylamine and cyanuric chloride as a cyclization agent .

Análisis De Reacciones Químicas

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium methoxide, concentrated sulfuric acid, and benzoyl isothiocyanate . Major products formed from these reactions include 2-benzoylamino-4H-3,1-benzoxazin-4-one and other benzoxazinone derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one has the molecular formula and a molecular weight of approximately 219.21 g/mol. Its structure includes methoxy groups at the 6 and 7 positions and a methyl group at the 2 position of the benzoxazinone core. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antibacterial Activity

Research indicates that benzoxazinones exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazinone can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various substituted benzoxazinones for their antibacterial efficacy against resistant strains of bacteria. Results indicated that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Antifungal Properties

Benzoxazinones are also recognized for their antifungal capabilities. Specifically, compounds derived from this class have been shown to inhibit several fungal pathogens affecting crops.

Case Study:

Research conducted on the antifungal activity of related compounds found that derivatives like 2-methyl-3,1-benzoxazin-4-one exhibited inhibitory effects against fungi such as Fusarium culmorum and Rhizoctonia solani. The study highlighted that formulations containing these compounds could enhance disease control in agricultural settings .

Agricultural Applications

The application of this compound in agriculture primarily revolves around its use as a biopesticide. Its ability to inhibit fungal pathogens makes it a valuable candidate for developing eco-friendly pest control solutions.

Table: Efficacy of Benzoxazinone Derivatives Against Fungal Pathogens

| Compound Name | Pathogen | % Inhibition (ppm) |

|---|---|---|

| This compound | Rhizoctonia solani | 99.1% (2000 ppm) |

| 2-Methyl-3,1-benzoxazin-4-one | Fusarium culmorum | 85% (1500 ppm) |

| Quinazoline Derivative | Helminthosporium turcicum | 75% (1000 ppm) |

This table illustrates the effectiveness of various benzoxazinone derivatives against key agricultural pathogens.

Antitumor Activity

Recent studies have also explored the antitumor potential of benzoxazinones. The structural features of these compounds enable them to interact with cellular targets involved in cancer progression.

Case Study:

In vitro studies have demonstrated that certain benzoxazinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This suggests that this compound may possess similar properties worth investigating further.

Mecanismo De Acción

The mechanism of action of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one involves the inactivation of serine proteases. The compound interacts with the active site of the enzyme, leading to the formation of a stable complex that inhibits the enzyme’s activity . This interaction is stoichiometric and proceeds with high rate constants .

Comparación Con Compuestos Similares

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives such as 2-benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of methoxy and methyl groups in this compound contributes to its distinct properties and applications .

Actividad Biológica

6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial agent, herbicide, and enzyme inhibitor, supported by various research findings and data tables.

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

- CAS Number : 6286-65-3

- Density : 1.28 g/cm³

- Boiling Point : 377.6 °C

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii. The results indicated varying levels of inhibition depending on the concentration of the compound used.

Table 1: Inhibition of Fungal Pathogens by this compound

| Concentration (ppm) | % Inhibition of R. solani | % Inhibition of S. rolfsii |

|---|---|---|

| 0 | 0 | 0 |

| 125 | 0 | 90 |

| 250 | 0 | 79.6 |

| 500 | 0 | 60.3 |

| 1000 | 0 | 52.3 |

This data suggests that while the compound is ineffective against R. solani, it has a notable inhibitory effect on S. rolfsii at higher concentrations .

Herbicidal Activity

The herbicidal potential of this compound has been investigated through various studies. It has been found to possess phytotoxic properties that inhibit the growth of certain plant species. A study indicated that several derivatives of benzoxazinones, including this compound, displayed high levels of phytotoxicity towards barnyard grass and rape plants.

Table 2: Herbicidal Evaluation

| Compound | Target Plant | Phytotoxicity Level |

|---|---|---|

| 6,7-Dimethoxy-2-methyl | Barnyard Grass | High |

| Rape | High |

This suggests that the compound could be developed as a natural herbicide targeting specific weed species without harming crops .

Enzyme Inhibition

The enzyme inhibitory activity of benzoxazinones has garnered attention due to their potential therapeutic applications. Specifically, they have been studied as inhibitors of serine proteases. The mechanism involves acylation where the active site serine attacks the lactone carbon in the compound.

Research indicates that modifications in the benzoxazinone structure can enhance its inhibitory activity against various enzymes involved in disease processes .

Case Studies

- Antifungal Efficacy : A study demonstrated that formulations containing benzoxazinone derivatives showed promising antifungal activity against multiple pathogens affecting crops. The formulations were effective in controlling diseases caused by Fusarium and Gaeumannomyces species .

- Phytotoxicity Assessment : Another case study focused on the application of this compound in agricultural settings, revealing its potential to reduce weed populations effectively while maintaining crop health .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(13)16-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFBRKFNFJAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278799 | |

| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-65-3 | |

| Record name | NSC10136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.